molecular formula C12H24O B14598260 3-Ethyl-3,5,5-trimethylheptan-4-one CAS No. 61065-33-6

3-Ethyl-3,5,5-trimethylheptan-4-one

Cat. No.: B14598260
CAS No.: 61065-33-6
M. Wt: 184.32 g/mol
InChI Key: YSSKIDHEFRHEHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3,5,5-trimethylheptan-4-one typically involves the alkylation of a suitable ketone precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the selective formation of the desired ketone. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,5,5-trimethylheptan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-3,5,5-trimethylheptan-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3,5,5-trimethylheptan-4-one involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent interactions with active sites of enzymes, influencing their activity. The branched hydrocarbon chain may also affect the compound’s solubility and membrane permeability, impacting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-3,5,5-trimethylheptan-4-one is unique due to its specific branching pattern and the presence of both ethyl and trimethyl groups. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds .

Properties

CAS No.

61065-33-6

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-ethyl-3,5,5-trimethylheptan-4-one

InChI

InChI=1S/C12H24O/c1-7-11(4,5)10(13)12(6,8-2)9-3/h7-9H2,1-6H3

InChI Key

YSSKIDHEFRHEHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(C)(CC)CC

Origin of Product

United States

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